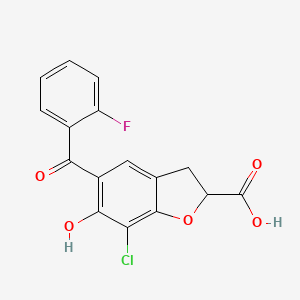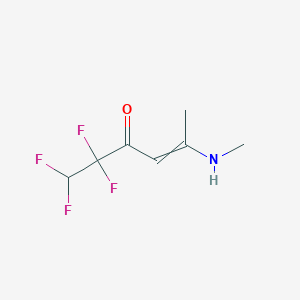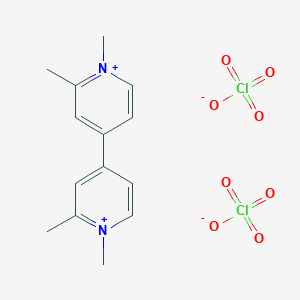![molecular formula C18H18O3 B14344153 4,4'-Oxybis[2-(prop-2-en-1-yl)phenol] CAS No. 105329-34-8](/img/structure/B14344153.png)
4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] is an organic compound with the molecular formula C18H18O4 It is a derivative of phenol, characterized by the presence of two allyl groups attached to the phenolic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] typically involves the reaction of 4-allylphenol with an appropriate oxidizing agent. One common method is the oxidative coupling of 4-allylphenol using a catalyst such as copper(II) chloride in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its antioxidant effects. The compound can also undergo redox reactions, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
- 4,4’-Isopropylidenebis[2-allylphenol]
- 4,4’-Oxydiphenol
Uniqueness
4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] is unique due to its specific structure, which includes two allyl groups attached to the phenolic rings. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
105329-34-8 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
4-(4-hydroxy-3-prop-2-enylphenoxy)-2-prop-2-enylphenol |
InChI |
InChI=1S/C18H18O3/c1-3-5-13-11-15(7-9-17(13)19)21-16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 |
InChI-Schlüssel |
QEILNQWHQJSWST-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)



![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)




![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)

![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
